molecular formula C24H25N3O3 B2826790 N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-naphthamide CAS No. 1203392-31-7

N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-naphthamide

Cat. No.: B2826790
CAS No.: 1203392-31-7
M. Wt: 403.482
InChI Key: DKYGHUZROIJEOJ-UHFFFAOYSA-N
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Description

N-(1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl)-2-naphthamide (CAS# 1203392-31-7) is a synthetic organic compound with a molecular formula of C24H25N3O3 and a molecular weight of 403.47 g/mol . This chemically complex molecule features a 1,2-dihydropyridin-2-one core structure, which is a prominent scaffold in medicinal chemistry due to its prevalence in biologically active compounds . The structure is further elaborated with a 4-methylpiperidine-1-carbonyl group and a naphthalene-2-carboxamide moiety, making it a valuable intermediate for chemical synthesis and drug discovery research. The dihydropyridinone core is of significant interest in pharmaceutical development, as similar structures have been explored as potent inhibitors of various biological targets . For instance, pyridone-containing compounds are known to be effective in epigenetic research, functioning as inhibitors of histone-modifying enzymes such as EZH2 . This suggests potential research applications for this compound in developing novel therapeutic agents, probing enzyme mechanisms, and studying structure-activity relationships (SAR) in medicinal chemistry campaigns. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers can access this compound in various quantities, with purities of 90% or higher .

Properties

IUPAC Name

N-[1-methyl-5-(4-methylpiperidine-1-carbonyl)-2-oxopyridin-3-yl]naphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-16-9-11-27(12-10-16)23(29)20-14-21(24(30)26(2)15-20)25-22(28)19-8-7-17-5-3-4-6-18(17)13-19/h3-8,13-16H,9-12H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYGHUZROIJEOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CN(C(=O)C(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Basic: What are the common synthetic challenges encountered during the preparation of this compound, and how can they be addressed methodologically?

Answer:
The synthesis of this compound involves multi-step reactions, including the incorporation of the 4-methylpiperidine-1-carbonyl moiety and the formation of the 1,2-dihydropyridin-2-one core. Key challenges include:

  • Low yield in coupling reactions : Optimize stoichiometry of reagents (e.g., 1.2:1 molar ratio of 4-methylpiperidine to activated carbonyl intermediates) and use coupling agents like DCC (dicyclohexylcarbodiimide) to enhance efficiency .
  • Side reactions during cyclization : Control reaction temperature (e.g., 60–80°C) and pH (neutral to mildly basic conditions using K₂CO₃) to minimize byproducts .
  • Purification difficulties : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate 8:1 to 3:1) or recrystallization in ethanol/water mixtures to isolate the pure product .

Basic: Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what key spectral markers should researchers prioritize?

Answer:

  • ¹H/¹³C NMR : Prioritize signals for the 1,2-dihydropyridin-2-one core (e.g., δ ~6.8–7.2 ppm for aromatic protons, δ ~165–170 ppm for carbonyl carbons) and the 4-methylpiperidine moiety (δ ~1.2–1.5 ppm for methyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error to validate the molecular formula .
  • FT-IR : Identify characteristic stretches (e.g., C=O at ~1680–1720 cm⁻¹, N-H at ~3300 cm⁻¹) to verify functional groups .

Advanced: How can researchers optimize reaction conditions to improve the yield of the 4-methylpiperidine-1-carbonyl moiety incorporation?

Answer:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states and enhance nucleophilic acyl substitution .
  • Catalyst screening : Test Lewis acids like ZnCl₂ or DMAP (4-dimethylaminopyridine) to accelerate carbonyl activation .
  • Design of Experiments (DoE) : Apply fractional factorial designs to evaluate interactions between temperature, solvent, and catalyst concentration. For example, a 2³ factorial design can identify optimal conditions (e.g., 70°C, 0.1 M catalyst, DMF solvent) to maximize yield .

Advanced: What strategies are recommended for resolving contradictory bioactivity data observed in different in vitro assays?

Answer:

  • Assay standardization : Normalize cell viability protocols (e.g., MTT vs. ATP-based assays) and use internal controls (e.g., reference inhibitors) to reduce variability .
  • Orthogonal assays : Validate results using complementary methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) to confirm target engagement .
  • Metabolic stability testing : Assess compound stability in assay media (e.g., liver microsome incubation) to rule out false negatives due to rapid degradation .

Advanced: How can computational reaction path search methods accelerate synthesis design for derivatives?

Answer:

  • Quantum chemical calculations : Use DFT (Density Functional Theory) to model transition states and predict energetically favorable pathways for introducing substituents (e.g., methyl vs. fluoro groups) .
  • Machine learning (ML) : Train models on existing reaction databases to predict optimal conditions (e.g., solvents, catalysts) for novel derivatives. For example, ML algorithms can prioritize DMF over THF for amide bond formation in similar scaffolds .
  • Feedback loops : Integrate experimental yields with computational data to refine reaction parameters iteratively. A 2024 study demonstrated a 40% reduction in optimization time using this approach .

Advanced: What methodologies are effective for analyzing structure-activity relationships (SAR) in analogs of this compound?

Answer:

  • 3D-QSAR modeling : Generate CoMFA (Comparative Molecular Field Analysis) models using bioactivity data from 10–15 analogs to map electrostatic/hydrophobic requirements for target binding .
  • Fragment-based design : Synthesize truncated analogs (e.g., removing the naphthamide group) to isolate contributions of specific moieties to potency .
  • Crystallography : Co-crystallize the compound with its target (e.g., kinase enzymes) to identify critical hydrogen bonds or π-π interactions .

Advanced: How should researchers address solubility limitations in pharmacological testing?

Answer:

  • Co-solvent systems : Use DMSO/PBS mixtures (≤0.1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) to the 4-methylpiperidine moiety to enhance aqueous solubility .
  • Nanoparticle formulation : Encapsulate the compound in PLGA nanoparticles (100–200 nm size) for sustained release in in vivo models .

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